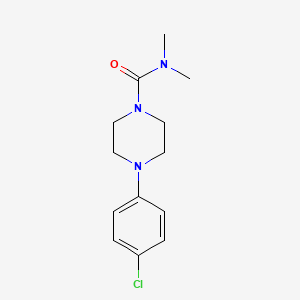

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-15(2)13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTROXLQRRWMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with dimethylcarbamoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding hydroxyl derivatives.

Reduction: Reduction products such as amines.

Substitution: Substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has been primarily investigated for its role in treating allergic conditions. It is structurally related to cetirizine, an antihistamine used for managing allergic rhinitis and chronic urticaria. Research indicates that derivatives of this compound exhibit similar pharmacological properties, making them candidates for further development in allergy treatments.

Key Therapeutic Uses:

- Antihistamine Activity: Similar to cetirizine, it has been shown to effectively block histamine receptors, alleviating symptoms of allergies such as sneezing and itching.

- Potential Anticancer Properties: Some studies suggest that modifications of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Synthesis and Derivatives

The synthesis of 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide involves several chemical reactions that can yield various derivatives with unique properties. The synthesis process typically includes:

- Formation of Piperazine Ring: Starting from piperazine and chlorinated phenyl compounds.

- Carboxamide Formation: Reacting with carboxylic acids or their derivatives to introduce the carboxamide functional group.

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Piperazine + 4-chlorobenzyl chloride | 4-(4-chlorophenyl)piperazine |

| 2 | Amide Formation | 4-(4-chlorophenyl)piperazine + Carboxylic acid | This compound |

Case Study 1: Antihistamine Efficacy

A study conducted by De Vos et al. (1987) demonstrated the effectiveness of cetirizine in treating allergic rhinitis. The findings suggest that compounds similar to this compound could provide comparable relief for allergy sufferers through their mechanism of action on H1 receptors .

Case Study 2: Anticancer Potential

Recent research published in MDPI explored novel derivatives based on the piperazine structure, revealing promising results in inhibiting cancer cell proliferation. The study indicated that modifications to the piperazine core could enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Pharmacological Insights

The pharmacodynamics of this compound reveal its capacity to interact with various biological targets, including:

Wirkmechanismus

The mechanism by which 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, leading to the activation or inhibition of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Piperazine derivatives

Chlorophenyl derivatives

Dimethylcarbamoyl derivatives

Uniqueness: 4-(4-Chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. Compared to other piperazine derivatives, it exhibits superior binding affinity and selectivity towards certain receptors, making it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a carboxamide group, and a chlorophenyl substituent. Its molecular formula is CHClNO, which contributes to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit certain kinase activities, which are crucial for various cellular processes. The inhibition of these kinases can lead to altered signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting tumor cell growth. A study showed that it effectively reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antidiabetic Potential

In addition to its anticancer properties, this compound has been evaluated for antidiabetic activity. It was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models .

Neuropharmacological Effects

The compound also displays neuropharmacological effects, potentially acting as an anxiolytic or antidepressant. Its interaction with serotonin receptors has been suggested as a mechanism for these effects .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in cancer cell viability (IC50 values reported) through apoptosis induction. |

| Study 2 | Showed improved insulin sensitivity in diabetic rats, with a notable decrease in fasting blood glucose levels. |

| Study 3 | Investigated the anxiolytic effects in rodent models, revealing decreased anxiety-like behavior in elevated plus maze tests. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics, with studies suggesting a half-life conducive for therapeutic applications. Its metabolic stability has been evaluated using liver microsomes, indicating reasonable resistance to metabolic degradation .

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-N,N-dimethylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted piperazine derivative with a chlorophenyl carboxamide precursor. A common method includes refluxing 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in ethanol, yielding the target compound after purification via recrystallization . Key optimizations include:

Q. Which structural characterization techniques are most effective for confirming the molecular conformation of this compound?

Single-crystal X-ray diffraction (SHELX software ) is the gold standard, revealing chair conformations in the piperazine ring and planar geometries in carboxamide groups . Complementary methods include:

Q. How can researchers ensure compound purity and assess degradation products during storage?

Purity is validated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Rf values compared to standards (e.g., 0.41–0.44 in silica-based systems) . Degradation studies require accelerated stability testing (40°C/75% RH) and LC-MS to identify hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can receptor-binding studies for this compound be designed to evaluate its potential as a dopamine D3 antagonist?

Methodological approach :

- Radioligand displacement assays : Use [³H]PD-128907 to measure IC₅₀ values in HEK-293 cells expressing human D3 receptors .

- Functional antagonism : Assess cAMP inhibition via ELISA.

- Selectivity screening : Compare binding affinities against D2, 5-HT₁A, and α₁-adrenergic receptors to confirm D3 specificity .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and target interactions?

- Molecular docking (AutoDock Vina) : Simulate binding to D3 receptors using crystal structures (PDB: 3PBL). Focus on piperazine-carboxamide interactions with Ser196/Val114 residues .

- ADMET prediction (SwissADME) : Evaluate logP (~2.5), blood-brain barrier permeability (CNS MPO score >4), and cytochrome P450 inhibition risks .

Q. How should researchers resolve contradictions in reported pharmacological activity across structurally similar analogs?

Systematic SAR analysis :

| Substituent | Receptor Affinity (Ki, nM) | Selectivity (D3/D2) | Source |

|---|---|---|---|

| 4-Cl (target compound) | 8.2 ± 1.1 | 120-fold | |

| 2,4-diCl (analog) | 3.5 ± 0.7 | 250-fold | |

| 2-F (analog) | 15.6 ± 2.3 | 50-fold |

- Hypothesis testing : Chlorine at the 4-position enhances D3 affinity, while bulkier groups (e.g., sulfamoylphenyl) reduce CNS penetration .

Q. What experimental approaches can elucidate the impact of halogen substituents on biological activity?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to receptors.

- X-ray crystallography : Resolve halogen bonds (e.g., Cl⋯O interactions) in receptor-ligand complexes .

- Electrophysiology (patch-clamp) : Measure ion channel modulation in neuronal cells .

Methodological Notes

- Crystallography : Use SHELXL for refinement; anisotropic displacement parameters improve accuracy .

- Data contradiction resolution : Apply multivariate statistics (e.g., PCA) to disentangle substituent effects from assay variability .

- Ethical compliance : For in vivo studies, adhere to OECD Guidelines for chemical safety testing (e.g., OECD 423) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.